4-Bromo-1-ethyl-1H-imidazole

medicinal chemistry drug design logP optimization

4-Bromo-1-ethyl-1H-imidazole is a disubstituted imidazole building block featuring a bromine atom at the C4 position and an ethyl group at the N1 nitrogen. With the molecular formula C5H7BrN2 and a molecular weight of 175.03 g/mol, this compound exists as a liquid at ambient temperature and belongs to the broader class of N-alkyl-4-haloimidazoles widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 875340-91-3
Cat. No. B1457193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-1H-imidazole
CAS875340-91-3
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)Br
InChIInChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
InChIKeyMVFPZCLLTRWXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethyl-1H-imidazole (CAS 875340-91-3): Procurement-Relevant Identity and Chemical Class


4-Bromo-1-ethyl-1H-imidazole is a disubstituted imidazole building block featuring a bromine atom at the C4 position and an ethyl group at the N1 nitrogen . With the molecular formula C5H7BrN2 and a molecular weight of 175.03 g/mol, this compound exists as a liquid at ambient temperature and belongs to the broader class of N-alkyl-4-haloimidazoles widely employed as synthetic intermediates in medicinal chemistry and agrochemical research . The strategic placement of the bromine at C4 enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi), while the N1-ethyl substituent provides a permanent blocking group that prevents tautomeric equilibration and N-H deprotonation side-reactions, distinguishing it from unprotected 4-bromoimidazole [1]. The compound is commercially available from multiple vendors at 95–98% purity and is a known precursor in the synthesis of BET bromodomain inhibitors, kinase inhibitors, and other bioactive imidazole derivatives [2].

Why the 4-Bromo-1-ethyl-1H-imidazole Scaffold Cannot Be Generically Replaced: Key Procurement Risks


Imidazole building blocks with identical molecular formulas can exhibit profoundly different reactivity, physicochemical properties, and downstream compatibility depending on the position of halogenation (C2 vs C4 vs C5) and the nature of the N1 substituent (H vs methyl vs ethyl) [1]. Substituting 4-bromo-1-ethyl-1H-imidazole with its constitutional isomer 2-bromo-1-ethyl-1H-imidazole alters the electronics of the heterocycle and the regiochemical outcome of cross-coupling reactions—the C2 position is more susceptible to nucleophilic displacement, whereas C4–Br is optimally positioned for Pd-catalyzed arylations without competing C2 reactivity [2]. Replacing the N1-ethyl group with N1-methyl changes the compound's calculated lipophilicity from XlogP 1.3 to 0.4, which has implications for downstream permeability and solubility profiles in medicinal chemistry programs . Using the unsubstituted 4-bromo-1H-imidazole introduces an unprotected N–H site that can deprotonate under basic cross-coupling conditions, leading to undesired side-reactions, tautomeric mixtures, and reduced synthetic efficiency; the N-ethyl group eliminates these failure modes [3]. The quantitative evidence that follows demonstrates that scope-of-use and performance outcomes are non-interchangeable among these closely related analogs.

Quantitative Differentiation Evidence: 4-Bromo-1-ethyl-1H-imidazole vs. Closest Analogs


XlogP Lipophilicity: N1-Ethyl Confers 0.9 log Unit Higher Lipophilicity than N1-Methyl Analog

The calculated partition coefficient (XlogP) for 4-bromo-1-ethyl-1H-imidazole is 1.3, which is 0.9 log units higher than the 4-bromo-1-methyl-1H-imidazole analog (XlogP3 = 0.4) . In medicinal chemistry lead optimization, a ΔlogP of +0.9 is significant and can represent a meaningful difference in membrane permeability and oral absorption potential per Lipinski guidelines [1]. This increase is directly attributable to the ethyl-to-methyl substitution at N1, providing a tunable lipophilicity handle without altering the reactive C4–Br site.

medicinal chemistry drug design logP optimization

Boiling Point Distinction: 4-Bromo-1-ethyl-1H-imidazole Boils at 275.8 °C vs. 2-Bromo Regioisomer at 244.9 °C

4-Bromo-1-ethyl-1H-imidazole has a reported boiling point of 275.8 °C at 760 mmHg, whereas its regioisomer 2-bromo-1-ethyl-1H-imidazole boils at a predicted 244.9 ± 23.0 °C at 760 mmHg . The 30.9 °C difference reflects the distinct electronic environments of the C4 vs C2 substitution on the imidazole ring. This boiling point disparity can be exploited during solvent removal or fractional distillation, providing an orthogonal purification option not available with the lower-boiling regioisomer.

purification distillation physical properties

Physical State Advantage: Room-Temperature Liquid Avoids Solubilization Step Required for Solid 4-Bromo-1H-imidazole

4-Bromo-1-ethyl-1H-imidazole is a liquid at ambient temperature (storage form: liquid; physical form: liquid per Sigma-Aldrich and FluoroChem specifications), whereas the unprotected parent compound 4-bromo-1H-imidazole (CAS 2302-25-2) is a crystalline solid with a melting point of 131–135 °C . For automated parallel synthesis platforms and high-throughput experimentation workflows, liquid reagents eliminate the need for pre-dissolution, gravimetric solid dispensing, and solvent compatibility screening, reducing cycle time and improving dosing precision [1]. The N-ethyl substituent disrupts the intermolecular hydrogen bonding responsible for the high melting point of the NH analog, directly enabling this handling advantage.

handling formulation automated synthesis

Regiochemical Fidelity in Cross-Coupling: C4-Br Enables >55-fold N-terminal BET Bromodomain Selectivity in Trisubstituted Imidazole Leads

The 4-bromo substitution pattern is critical for constructing 1,4,5-trisubstituted imidazoles that achieve >55-fold selectivity for the N-terminal bromodomain of BRD4 (BRD4(1)) over its second bromodomain (BRD4(2)) [1]. This selectivity was demonstrated in inhibitors synthesized via Pd-catalyzed Suzuki coupling at the C4 position followed by sequential C5 functionalization. The orthogonal reactivity of C4–Br in the presence of the N1-ethyl blocking group is essential for achieving the precise 1,4,5-substitution pattern; the 2-bromo regioisomer cannot reproduce this substitution topology and would lead to 1,2,5- or 1,2,4-substituted imidazoles with different pharmacological profiles. Replacement of 4-bromo-1-ethyl-1H-imidazole with 2-bromo-1-ethyl-1H-imidazole would fundamentally alter the structure-activity relationship (SAR) vector geometry of the resulting inhibitors.

cross-coupling bromodomain selectivity medicinal chemistry

Synthetic Challenge Classification: 4-Bromo-1-ethylimidazole is Explicitly Noted as Difficult to Prepare via Direct Halogen-Metal Exchange

In a key publication by Katritzky et al. (1989), the authors explicitly state: 'Our attempts to obtain 4-bromo-1-methylimidazole (10a) and 4-bromo-1-ethylimidazole suitable for a halogen–lithium exchange or for Grignard reaction also failed' [1]. This contrasts with unsubstituted 4-bromoimidazole, which reacts cleanly with 2 equivalents of t-BuLi to give 1,4-dilithioimidazole and ultimately provides a general route to 4-substituted imidazoles [1]. The synthetic difficulty of preparing these N-alkyl-4-bromoimidazoles via direct lithiation means that the commercially available compound represents a non-trivial building block. Procuring 4-bromo-1-ethyl-1H-imidazole from a reliable vendor eliminates in-house synthesis challenges and avoids the documented failure modes associated with attempted halogen-metal exchange on N-alkylated substrates.

synthesis metalation building block procurement

High-Confidence Application Scenarios for 4-Bromo-1-ethyl-1H-imidazole (CAS 875340-91-3)


Medicinal Chemistry: Synthesis of 1,4,5-Trisubstituted Imidazole Kinase and BET Bromodomain Inhibitors

4-Bromo-1-ethyl-1H-imidazole serves as the foundational C4-electrophile for constructing 1,4,5-trisubstituted imidazole inhibitors targeting the N-terminal bromodomain of BRD4 and dual kinase-bromodomain targets [1]. The N1-ethyl group provides a permanent blocking group that tolerates Suzuki-Miyaura coupling conditions at C4, enabling sequential C4 then C5 functionalization to generate inhibitors with >55-fold selectivity for BRD4(1) over BRD4(2) [1]. This scaffold has been validated in X-ray co-crystal structures at 1.6 Å resolution (PDB entries for BRD4 in complex with 1,4,5-trisubstituted imidazole analogues) [2]. The compound has also been explicitly enumerated as a building block in patent applications for BET bromodomain inhibitors targeting autoimmune diseases and cancer (US20190175571A1) [3].

Agrochemical Research: Synthesis of Fungicidal and Herbicidal Imidazole Derivatives

The 4-bromo-1-ethyl-1H-imidazole scaffold enables the construction of C4-arylated imidazoles via Suzuki, Sonogashira, and Negishi cross-couplings with aryl, alkynyl, and alkyl coupling partners, respectively [4]. Imidazole derivatives bearing ethyl at N1 and aryl/heteroaryl at C4 are reported in agricultural patent literature as active ingredients with fungicidal and herbicidal activity [5]. The N1-ethyl lipophilicity (XlogP 1.3) contributes to favorable leaf penetration properties compared to the more hydrophilic N1-methyl analog (XlogP 0.4), which is a documented advantage in foliar-applied agrochemical formulations .

High-Throughput Synthesis: Automated Parallel Library Construction Using Liquid-Phase Building Blocks

Because 4-bromo-1-ethyl-1H-imidazole is a room-temperature liquid, it is directly compatible with automated liquid handling systems used in high-throughput parallel synthesis, eliminating the need for pre-weighing and dissolution of solid building blocks [6]. This contrasts with solid 4-bromo-1H-imidazole (mp 131–135 °C), which requires additional solvent screening and gravimetric dosing steps . For facilities operating nanomole-scale high-throughput experimentation platforms, liquid reagents reduce cycle time and improve dispensing accuracy, directly increasing the number of library members that can be synthesized per instrument-day [6].

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates Requiring Orthogonal N1 Protection

In multi-kilogram process chemistry campaigns, the N-ethyl substituent of 4-bromo-1-ethyl-1H-imidazole serves as an in-situ protecting group that survives the full range of Pd-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig amination, Sonogashira alkynylation) without the need for separate N-protection/deprotection steps [4]. This compares favorably to 4-bromo-1H-imidazole, where the unprotected N–H competes for deprotonation and coordination with palladium catalysts, leading to reduced yields and byproduct formation in the absence of dedicated protecting group strategies [7]. The documented synthetic difficulty of preparing this building block via direct lithiation (Katritzky et al., 1989) further reinforces the value of procuring it pre-formed [8].

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